Methacrylic anhydride

描述

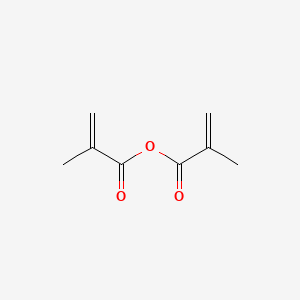

Structure

3D Structure

属性

IUPAC Name |

2-methylprop-2-enoyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUFMVPCXCSVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25300-99-6 | |

| Record name | Methacrylic anhydride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60862404 | |

| Record name | Methacrylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methacrylic anhydride is a liquid. (EPA, 1998), Liquid, Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

192 °F at 5 mmHg (EPA, 1998), 89 °C at 5 mm Hg | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

> 10% in ether, > 10% in ethanol | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.035 | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.83 [mmHg] | |

| Record name | Methacrylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

760-93-0 | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methacrylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RJR03340 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHACRYLIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

methacrylic anhydride hydrolysis mechanism and kinetics

An In-Depth Technical Guide to the Hydrolysis of Methacrylic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of methacrylic anhydride. It covers the reaction mechanisms under different catalytic conditions, factors influencing reaction kinetics, and detailed experimental protocols for quantitative analysis.

Introduction

This compound (MAA) is a highly reactive α,β-unsaturated anhydride used extensively as a monomer and a reagent in polymer synthesis and bioconjugation.[1] Its utility in modifying proteins, polysaccharides, and other biomolecules to introduce photoreactive methacrylate (B99206) groups is well-documented.[2] However, the inherent reactivity of the anhydride functional group also makes it susceptible to hydrolysis, a reaction where water cleaves the anhydride to form two equivalents of methacrylic acid.[1] This process is often a critical competing reaction during methacrylation in aqueous environments and can significantly impact reaction efficiency and product purity.[3] Understanding and controlling the mechanism and kinetics of MAA hydrolysis are therefore paramount for optimizing synthetic protocols and ensuring the stability of MAA-containing formulations. This guide details the mechanistic pathways and kinetic principles of this crucial reaction.

Hydrolysis Mechanisms

The overall hydrolysis reaction involves one molecule of this compound reacting with one molecule of water to yield two molecules of methacrylic acid. The reaction is exothermic and can be catalyzed by both base and acid.[2]

Overall Reaction:

References

Methacrylic Anhydride: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions necessary when working with methacrylic anhydride (B1165640). Methacrylic anhydride is a highly reactive chemical intermediate utilized in the synthesis of specialty methacrylates and polymers for applications in plastics, resins, coatings, and biomedical materials.[1][2][3] Its reactivity, while beneficial for synthesis, necessitates stringent safety measures to mitigate potential hazards. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless, combustible liquid with a pungent odor.[2][4] It is known to react exothermically with water, a crucial consideration for its handling and storage.[1][5][6] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H10O3 | [4] |

| Molecular Weight | 154.17 g/mol | [6] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Pungent | [4] |

| Boiling Point | 197 °C at 1,002 hPa; 87 °C at 13 mmHg | [4][6] |

| Melting Point | -109 °C at 1,002 hPa | [4] |

| Flash Point | 84 °C at 1 atm | [4] |

| Density | 1.033 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 0.9 hPa at 20 °C | [4] |

| Water Solubility | 98 g/L at 20 °C (reacts) | [4] |

| Autoignition Temperature | 345 °C at 1,006 hPa | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple potential routes of exposure and associated health effects.[8] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements:

-

H227: Combustible liquid.[7]

-

H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[7]

Primary Hazards:

-

Corrosivity: Causes severe burns to the skin and eyes upon contact.[5][7]

-

Toxicity: Harmful if ingested or inhaled, potentially causing irritation to the respiratory tract.[4][5]

-

Sensitization: May lead to an allergic skin reaction upon repeated exposure.[4]

-

Reactivity: Reacts exothermically with water, and is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required. | [7][9] |

| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber) tested according to EN 374 are necessary. Gloves should be inspected for integrity before each use.[4][8] | |

| Skin and Body Protection | A complete suit protecting against chemicals, or a lab coat/apron, should be worn. For larger scale operations, flame-retardant and antistatic protective clothing is recommended.[7][9] | |

| Respiratory Protection | In case of inadequate ventilation or the potential for vapor/aerosol generation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[4][7] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and incidents.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][10]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not inhale vapors or mists.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

-

Take precautionary measures against static discharge.[7]

-

Ground and bond containers when transferring material.[8]

-

Do not eat, drink, or smoke in areas where this compound is handled.[8]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[8][11]

-

Store away from incompatible materials such as acids, bases, oxidizing agents, and water.[5][12]

-

Use corrosion-resistant containers.[12]

-

Store in a locked and designated area.[7]

Experimental Protocol: Standard Operating Procedure for Handling this compound

This section outlines a general experimental protocol for the safe use of this compound in a research laboratory setting. This should be adapted to the specifics of individual experiments.

1. Pre-Experiment Preparation:

- Ensure the chemical fume hood is operational and the sash is at the appropriate height.[13]

- Verify that an emergency shower and eyewash station are accessible and functional.[14]

- Assemble all necessary PPE and inspect for any damage.[10]

- Have spill cleanup materials (e.g., inert absorbent material, dry sand, or soda ash) readily available.[11][13] Do not use water for cleanup.[13]

- Prepare a quench solution (e.g., a solution of a weak base) if necessary for deactivating residual reagent.

2. Handling and Dispensing:

- Conduct all manipulations of this compound within the fume hood.[10]

- Use only the minimum amount of the chemical required for the experiment.[10]

- When transferring, pour slowly and carefully to avoid splashing.[12]

- Keep the container tightly closed when not in use.[8]

3. Post-Experiment:

- Quench any residual this compound in reaction vessels or on equipment as per established laboratory procedures.

- Decontaminate all glassware and equipment that came into contact with the chemical.

- Remove and wash contaminated clothing and gloves before reuse or dispose of them as hazardous waste.[11]

- Wash hands and forearms thoroughly.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures:

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [4][11] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [4][7] |

Spill and Leak Procedures:

-

Evacuate the area and eliminate all ignition sources.[7]

-

Wear appropriate PPE, including respiratory protection.[5]

-

Contain the spill using an inert, non-combustible absorbent material (e.g., dry earth, sand).[8][11] Do not use combustible materials like sawdust.

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8]

-

Ventilate the area after cleanup is complete.[8]

-

For large spills, dike the area to prevent spreading.[5]

Fire-Fighting Measures:

-

Use dry chemical, foam, carbon dioxide, or water spray to extinguish the fire.[8] Be cautious as water can react with this compound.[5]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

-

Cool containers exposed to fire with water spray to prevent them from exploding.[11]

Disposal Considerations

Waste from this compound is classified as hazardous.[11] All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with local, state, and federal regulations.[8][11] Do not dispose of it in the sewer system.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling procedures for this compound.

Caption: Logical workflow for the safe handling of this compound.

This comprehensive guide serves as a foundational resource for professionals working with this compound. It is imperative to supplement this information with specific Safety Data Sheets (SDS) for the products in use and to adhere to all institutional and regulatory safety protocols.

References

- 1. MAAH (this compound) - Ataman Kimya [atamanchemicals.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemos.de [chemos.de]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | 760-93-0 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. trc-corp.com [trc-corp.com]

- 9. scipoly.com [scipoly.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. fishersci.fi [fishersci.fi]

- 12. actenviro.com [actenviro.com]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Methacrylic Anhydride (CAS 760-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylic anhydride (B1165640) (CAS 760-93-0) is a reactive alpha,beta-unsaturated anhydride. It is a versatile monomer and a crucial building block in polymer chemistry, finding extensive application in the synthesis of a wide array of materials, including hydrogels, coatings, adhesives, and resins.[1][2] Its utility in the biomedical field is of particular note, where it is employed in the development of drug delivery systems and tissue engineering scaffolds.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of methacrylic anhydride, detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[4] It is known for its high reactivity, particularly its exothermic reaction with water to form methacrylic acid.[5] The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [6] |

| Molecular Weight | 154.16 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -20 °C | [7][8] |

| Boiling Point | 87 °C at 13 mmHg | [7][8] |

| Density | 1.035 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.453 | [7][8] |

| Vapor Pressure | 0.9 hPa at 20 °C | |

| Viscosity | 1.85 mm²/s | [5] |

| Flash Point | 84 °C (184 °F) - closed cup | [8] |

| Water Solubility | 98 g/L at 20 °C | [5] |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [5][7][8] |

Chemical Properties

| Property | Description | Reference |

| Reactivity with Water | Reacts exothermically with water to form methacrylic acid. The reaction can be slow but may become violent with local heating. Acids can accelerate this reaction. | [5] |

| Chemical Stability | Stable under recommended storage conditions. It is sensitive to moisture and light. Polymerization can be initiated by heat, light, or peroxides. | [5][7][8] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, acids, alcohols, and amines. | [5] |

| Hazardous Decomposition Products | Upon combustion, it may produce carbon oxides. | |

| Polymerization | Can undergo spontaneous polymerization, which is typically inhibited by the addition of stabilizers like hydroquinone (B1673460) or 2,6-di-tert-butyl-4-methylphenol. | [9][10] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the characterization of its properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium methacrylate (B99206) with propionyl chloride in the presence of a polymerization inhibitor.

Materials:

-

Sodium methacrylate

-

Propionyl chloride

-

Polymerization inhibitor (e.g., hydroquinone)

-

Reaction kettle with a reflux condenser and distillation apparatus

-

Combine 1 mole of sodium methacrylate, 3 moles of propionyl chloride, and 0.1 mole of a polymerization inhibitor in the reaction kettle.

-

Heat the mixture to a temperature of 90-100 °C.

-

Allow the reaction to reflux for 8 hours.

-

After the reflux period, set up the apparatus for distillation.

-

Collect the fraction that distills at 100-105 °C. This fraction is this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals corresponding to the vinyl protons around δ 5.6–6.4 ppm and the methyl protons around δ 1.9 ppm.[11]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, olefinic carbons, and the methyl carbon, confirming the anhydride structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Analysis: The IR spectrum of this compound will exhibit strong characteristic absorption bands for the C=O stretching of the anhydride group (typically two bands around 1750-1820 cm⁻¹ and 1700-1760 cm⁻¹) and the C=C stretching of the vinyl group (around 1635 cm⁻¹).[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to determine the purity of this compound and to identify any impurities.

-

Sample Preparation: A diluted solution of this compound in a suitable volatile solvent is prepared.

-

Analysis: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification.[14][15]

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Radical Polymerization of this compound

Caption: Radical polymerization of this compound.

Biological Activity and Applications

While this compound is not known to be directly involved in biological signaling pathways, its high reactivity makes it a valuable tool for the modification of biopolymers, leading to materials with significant biomedical applications.

Methacrylated biopolymers, such as methacrylated gelatin (GelMA) and methacrylated chitosan, are widely used in tissue engineering and drug delivery.[3][16][17] The methacryloyl groups introduced by reaction with this compound can be photocrosslinked to form hydrogels with tunable mechanical properties and degradation rates.[3] These hydrogels can encapsulate cells and bioactive molecules, providing a supportive microenvironment for tissue regeneration.[3]

Studies have investigated the cytotoxicity of methacrylic acid, the hydrolysis product of this compound.[18] As with many reactive monomers, this compound itself is classified as harmful and an irritant, necessitating careful handling.[19][20] The biocompatibility of the final polymeric materials is a critical consideration in their application and is highly dependent on the degree of methacrylation and the purity of the polymer.

Logical Relationship in Biomedical Application Development

Caption: Development of biomedical applications from this compound.

References

- 1. MAAH (this compound) - Ataman Kimya [atamanchemicals.com]

- 2. This compound (MAAH) - Polymer Industry | Applications | Properties [tonfengchem.com]

- 3. Designing this compound-based hydrogels for 3D bioprinting [accscience.com]

- 4. CAS 760-93-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 760-93-0 [chemicalbook.com]

- 6. This compound | C8H10O3 | CID 12974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 760-93-0 [m.chemicalbook.com]

- 8. This compound [chembk.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Page loading... [wap.guidechem.com]

- 20. chemos.de [chemos.de]

An In-Depth Technical Guide to the Electrophilic Addition Mechanisms of Methacrylic Anhydride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrylic anhydride (B1165640), a key monomer in polymer synthesis and a versatile reagent in organic chemistry, presents a unique case for electrophilic addition reactions. As an α,β-unsaturated carbonyl compound, its reactivity is dominated by the powerful electron-withdrawing nature of the anhydride moiety. This guide provides a comprehensive technical overview of the electrophilic addition mechanisms relevant to methacrylic anhydride. Due to the pronounced deactivation of the carbon-carbon double bond in the anhydride, this document will focus on the well-studied electrophilic reactions of its parent compound, methacrylic acid, as a primary model. The principles governing the reactivity of methacrylic acid offer critical insights into the potential, albeit limited, electrophilic behavior of this compound. We will delve into the mechanisms of halogenation and hydrohalogenation, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate the underlying principles for professionals in research and drug development.

The Electronic Landscape of this compound: A Barrier to Electrophilic Addition

The core of this compound's reactivity lies in the conjugation of the carbon-carbon double bond with two carbonyl groups. This arrangement significantly reduces the electron density of the π-system, deactivating it towards attack by electrophiles. Resonance structures illustrate this electron withdrawal, which imparts a partial positive charge on the β-carbon, making it electrophilic in its own right and thus unattractive to other electrophiles.

Consequently, the predominant reactions of this compound involve nucleophilic attack, either at the electron-deficient carbonyl carbons or via conjugate addition to the β-carbon. Electrophilic addition to the double bond is, therefore, an electronically disfavored and less common reaction pathway.

To understand the fundamentals of electrophilic addition in this class of molecules, we turn our attention to methacrylic acid. The carboxylic acid group is also electron-withdrawing, but generally to a lesser extent than the anhydride group, making methacrylic acid a more suitable substrate for studying these reactions.

Electrophilic Addition to Methacrylic Acid: A Mechanistic Exploration

Bromination of Methacrylic Acid

The addition of bromine (Br₂) across the double bond of methacrylic acid is a well-documented example of an electrophilic addition to an α,β-unsaturated carboxylic acid. The reaction typically proceeds to form 2,3-dibromo-2-methylpropanoic acid.

Mechanism:

The reaction is believed to proceed through a cyclic bromonium ion intermediate. The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the vicinal dihalide. In aqueous media, the reaction is significantly faster with the methacrylate (B99206) anion, as the deprotonated carboxylate group is less electron-withdrawing than the protonated carboxylic acid.[1] The reaction with molecular bromine is the predominant pathway.[1]

Quantitative Data: Bromination of Methacrylic Acid

| Parameter | Value | Conditions | Reference |

| Yield | Up to 99% | Methacrylic acid, Bromine, Water, 90-100°C, 1-2h | [2] |

| Reactivity | Methacrylic acid > Acrylic acid | Aqueous medium | [3] |

| Activation Energy (Ea) | Lower for methacrylic acid than acrylic acid by ~4 kcal/mol | Aqueous medium | [1] |

Experimental Protocol: Synthesis of 2,3-dibromo-2-methylpropanoic acid [2]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, charge 40g (0.465 mol) of methacrylic acid and 40 mL of water.

-

Heating: Heat the mixture to 100°C with stirring.

-

Bromine Addition: Slowly add 74.4g (0.465 mol) of bromine dropwise over approximately 30 minutes.

-

Reaction: Maintain the reaction mixture at 100°C for 1 hour.

-

Work-up: After the reaction is complete, cool the crude product liquid to induce crystallization.

-

Isolation: Filter the solid product, wash it with cold water 2-3 times, and then dry to obtain 2,3-dibromo-2-methylpropanoic acid.

Hydrobromination of Methacrylic Acid

The addition of hydrogen bromide (HBr) to methacrylic acid can proceed via two different mechanisms, leading to different regioisomers. The outcome is dependent on the reaction conditions, specifically the presence or absence of radical initiators.

Ionic Mechanism (Markovnikov Addition):

In the absence of peroxides and in a polar solvent, the reaction is expected to follow an ionic pathway. The proton from HBr adds to the α-carbon of the double bond to form a more stable tertiary carbocation at the β-position. However, the electron-withdrawing carboxylic acid group destabilizes this adjacent carbocation, making this pathway less favorable than for simple alkenes. Subsequent attack by the bromide ion would yield 3-bromo-2-methylpropanoic acid.

Radical Mechanism (Anti-Markovnikov Addition):

In the presence of peroxides (ROOR) or UV light, the reaction proceeds via a free-radical chain mechanism. A bromine radical, generated from the reaction of HBr with the initiator, adds to the double bond. This addition occurs at the α-carbon to generate the more stable tertiary radical at the β-carbon. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product, 2-bromo-2-methylpropanoic acid, and regenerates a bromine radical.[4] For α,β-unsaturated acids like methacrylic acid, the anti-Markovnikov pathway is often favored even without added peroxides because the electron-withdrawing group directs the addition of the bromine radical to the α-position.

Quantitative Data: Hydrobromination of Methacrylic Acid

Experimental Protocol: Synthesis of 3-bromo-2-methylpropanoic acid (Illustrative Ionic Conditions)

A precise, high-yield protocol for the ionic hydrobromination of methacrylic acid is not well-documented, likely due to the competing radical pathway. However, a general procedure would involve the following steps:

-

Reaction Setup: Dissolve methacrylic acid in a polar, aprotic solvent (e.g., chloroform (B151607) or dichloromethane) in a reaction vessel protected from light and sources of radical initiation.

-

HBr Addition: Bubble anhydrous HBr gas through the solution at a low temperature (e.g., -10°C to 0°C).

-

Reaction: Allow the reaction to proceed at a low temperature for several hours.

-

Work-up: Evaporate the solvent and purify the resulting product, likely a mixture of regioisomers, by distillation or chromatography.

Other Potential Electrophilic Additions

Epoxidation: The reaction of methacrylic acid with a peroxy acid (e.g., m-CPBA) would be expected to form an epoxide. This reaction is an electrophilic addition where the peroxy acid is the electrophile. The electron-deficient nature of the double bond in methacrylic acid would likely make this reaction slower than for simple alkenes.

Conclusion for the Drug Development Professional

While direct electrophilic addition to the double bond of this compound is an unfavorable process, understanding the electrophilic reactions of the parent methacrylic acid provides a crucial framework for predicting potential side reactions and for the synthesis of functionalized derivatives. The bromination of methacrylic acid offers a reliable route to vicinal dibromides, while its hydrobromination can be directed towards either the Markovnikov or anti-Markovnikov product by careful control of reaction conditions. For drug development professionals, this knowledge is vital for the design of synthetic routes involving methacrylate-containing scaffolds and for understanding the potential metabolic pathways of drugs incorporating this moiety. The pronounced difference in reactivity between this compound and methacrylic acid underscores the importance of considering the electronic effects of functional groups in predicting reaction outcomes.

References

thermal stability of methacrylic anhydride

A Technical Guide to the Thermal Stability of Methacrylic Anhydride (B1165640)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrylic anhydride (MAAH) is a highly reactive monomer essential for synthesizing a variety of polymers and functionalized materials used in coatings, adhesives, and biomedical applications.[1][2][3] While stable under controlled conditions, its thermal stability is a critical parameter for safe handling, storage, and processing.[4] This guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition behavior, potential for hazardous polymerization, and recommended analytical methods for its characterization. Key data is presented in structured tables, and standard experimental protocols are detailed to assist researchers in performing their own thermal analyses.

The primary thermal hazards associated with this compound are its combustibility and the potential for explosive polymerization when heated.[5][6] Upon decomposition, it can release hazardous products, including carbon monoxide (CO) and carbon dioxide (CO2).[6][7] Adherence to strict storage and handling protocols, such as refrigeration under an inert atmosphere and the use of chemical inhibitors, is paramount to ensure its stability and prevent hazardous reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is flammable, moisture-sensitive, and reacts exothermically with water.[1][8] A summary of its key physical and chemical properties is provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 760-93-0 | [1] |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | -20°C | [1] |

| Boiling Point | 87°C @ 13 mmHg (17.3 hPa) | [1][8] |

| Density | 1.035 g/cm³ @ 25°C | |

| Flash Point | 84°C (183.2°F) | [5] |

| Vapor Pressure | 0.9 hPa @ 20°C | [10] |

| Solubility | Soluble in ethanol (B145695) and ether; reacts with water |[1][2] |

Thermal Stability and Hazards

Under recommended storage conditions, this compound is considered stable.[4] However, exposure to heat, sparks, open flames, or high temperatures can lead to hazardous situations.[5]

Thermal Decomposition

When heated to decomposition, this compound emits acrid smoke and irritating fumes.[11] The primary hazardous combustion products are carbon monoxide (CO) and carbon dioxide (CO2).[6][7] Safety data sheets indicate a maximum permissible surface temperature for equipment (ATEX Temperature Class T2) of 300°C, suggesting that decomposition becomes a significant risk at elevated temperatures.[7]

Hazardous Polymerization

While hazardous polymerization will not occur under normal storage and handling conditions, the risk increases significantly with heat.[5] this compound may polymerize explosively when heated or involved in a fire.[5] Polymerization can also be initiated by exposure to light. To mitigate this risk, commercial preparations are typically stabilized with inhibitors such as 2,4-dimethyl-6-tert-butylphenol or 1,1,3-Tris(3-tert-butyl-4-hydroxy-6-methylphenyl)butane.[2]

Incompatibilities

This compound is incompatible with a range of substances that can catalyze hazardous reactions. These include:

Table 2: Thermal Hazard and Stability Data

| Parameter | Information | Source(s) |

|---|---|---|

| Stability | Stable under recommended storage conditions. | [4] |

| Conditions to Avoid | Heat, sparks, open flames, high temperatures, freezing, direct sunlight, and exposure to light. | [4][5] |

| Hazardous Polymerization | May occur explosively upon heating or exposure to light. | [5] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), acrid smoke, and irritating fumes. | [6][7][11] |

| Incompatible Materials | Strong acids, strong bases, oxidizing agents, reducing agents, water, alcohols, amines. |[5][12] |

Experimental Protocols for Thermal Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound monomer is not extensively published, standard methodologies can be applied to characterize its thermal behavior.

General Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., aluminum or alumina).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[13]

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from the starting temperature to a final temperature well above the expected decomposition (e.g., 500°C).[13]

-

Data Analysis: Plot the sample mass (or mass percentage) versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

General Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and exothermic reactions like polymerization.

Objective: To identify the onset temperature of thermal polymerization and other phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[14]

-

Sample Preparation:

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[13]

-

Equilibrate the sample at a sub-ambient temperature (e.g., -40°C) to observe any low-temperature transitions.

-

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below its decomposition point (as determined by TGA) to avoid damaging the instrument.[16]

-

Data Analysis: Plot the heat flow versus temperature. An exothermic peak (heat release) indicates the onset of polymerization. Endothermic peaks (heat absorption) correspond to events like melting.

Safe Handling and Storage

Proper storage is critical to maintaining the stability and purity of this compound.

Table 3: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Storage Temperature | 2-8°C is commonly cited for long-term stability. | [1] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [1] |

| Container | Tightly sealed, opaque containers. Do not use plastic or glass for flammable liquids. | [5][10] |

| Environment | Store in a cool, dry, dark, and well-ventilated area. | [5][10] |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | [5][6] |

| Inhibitor | Ensure the presence of an appropriate polymerization inhibitor. | [2] |

| Handling | Use in a well-ventilated area or outdoors. Ground all equipment during transfer. |[5] |

Diagrams and Workflows

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability and potential hazards of a reactive monomer like this compound.

Caption: Logical workflow for thermal hazard assessment of this compound.

Experimental Workflow for TGA-FTIR Analysis

This diagram shows the process flow for identifying gaseous decomposition products using a coupled Thermogravimetric Analyzer and Fourier-Transform Infrared Spectrometer.

Caption: Experimental workflow for TGA-FTIR analysis of evolved gases.

Potential Thermal Reaction Pathways

This diagram outlines the potential competing reactions this compound can undergo when subjected to thermal stress.

Caption: Potential thermal reaction pathways for this compound.

References

- 1. This compound | 760-93-0 [chemicalbook.com]

- 2. CAS 760-93-0: this compound | CymitQuimica [cymitquimica.com]

- 3. MAAH (this compound) - Ataman Kimya [atamanchemicals.com]

- 4. scipoly.com [scipoly.com]

- 5. trc-corp.com [trc-corp.com]

- 6. fishersci.fi [fishersci.fi]

- 7. chemos.de [chemos.de]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound (CAS 760-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | C8H10O3 | CID 12974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. mdpi.com [mdpi.com]

- 14. Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis [mdpi.com]

- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

A Technical Guide to the Hydrolysis of Methacrylic Anhydride: Reaction Kinetics and Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methacrylic anhydride (B1165640) is a crucial reagent in the synthesis of polymers and biomaterials, particularly for applications in drug delivery and tissue engineering. Its reaction with water, or hydrolysis, to form methacrylic acid is a critical process that can influence the outcomes of polymerization and functionalization reactions in aqueous environments. Despite its importance, a comprehensive review of the literature reveals a notable absence of specific quantitative data on the rate of methacrylic anhydride hydrolysis. This technical guide aims to fill this gap by providing a thorough overview of the principles of anhydride hydrolysis, drawing on data from analogous compounds, and presenting detailed experimental protocols for researchers to determine the reaction kinetics of this compound with water. This guide will equip researchers with the necessary knowledge to design and execute experiments to measure key kinetic parameters such as rate constants, half-life, and the influence of environmental factors.

Introduction to Anhydride Hydrolysis

Acid anhydrides, including this compound, are reactive compounds that readily undergo hydrolysis in the presence of water to yield two equivalents of the corresponding carboxylic acid. This reaction is thermodynamically favorable and is characterized by the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. The reaction with this compound is known to be exothermic.[1][2] The rate of this reaction can be influenced by several factors, including temperature, pH, and the presence of catalysts. Notably, the hydrolysis of anhydrides is often accelerated by both acidic and basic conditions.[3][4]

Reaction Mechanism and Signaling Pathways

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the anhydride's central C-O-C bond and forming two molecules of methacrylic acid.

Caption: General mechanism for the hydrolysis of this compound.

In the context of drug development, particularly with functionalized biomaterials, the hydrolysis of unreacted this compound or the degradation of anhydride-containing polymers is a critical consideration. The resulting methacrylic acid can alter the local pH, which may influence drug stability, release kinetics, and biocompatibility.

Quantitative Data from Analogous Anhydrides

To provide a reference for researchers, the following tables summarize kinetic data for the hydrolysis of acetic anhydride and maleic anhydride, which are structurally related to this compound. It is anticipated that the hydrolysis of this compound will exhibit pseudo-first-order kinetics in an excess of water.

Table 1: Kinetic Data for the Hydrolysis of Acetic Anhydride

| Temperature (°C) | Rate Constant (k, min⁻¹) | Analytical Method | Reference |

| 15 | 0.0631 | In-situ FTIR | [5] |

| 20 | 0.0924 | In-situ FTIR | [5] |

| 25 | 0.169 | In-situ FTIR | [5] |

| 35 | 0.2752 | In-situ FTIR | [5] |

Table 2: Kinetic Data for the Hydrolysis of Maleic Anhydride in Neutral Aqueous Solution

| Temperature (°C) | Half-life (t₁/₂, min) | Analytical Method | Reference |

| 25 | 5 - 10 | Not specified | [4] |

Note: The data for maleic anhydride is an approximation from a general statement.

Experimental Protocols for Determining Hydrolysis Rate

Given the lack of published data, this section provides detailed methodologies for key experiments to determine the rate of this compound hydrolysis.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for real-time monitoring of the concentration of reactants and products without disturbing the reaction mixture.

Methodology:

-

Calibration:

-

Prepare a series of standard solutions of known concentrations of this compound and methacrylic acid in a suitable solvent (e.g., a solvent that does not absorb in the regions of interest and is miscible with water, or use D₂O as the solvent for the reaction).

-

Acquire the FTIR spectrum for each standard and identify characteristic absorption peaks for the anhydride (e.g., C=O stretching around 1780 cm⁻¹ and 1850 cm⁻¹) and the carboxylic acid (e.g., C=O stretching around 1700-1725 cm⁻¹).

-

Construct calibration curves by plotting the absorbance of the characteristic peaks against concentration.

-

-

Kinetic Measurement:

-

Set up a thermostatted reaction vessel equipped with an in-situ FTIR probe.

-

Add a known volume of water (or buffer solution) to the vessel and allow it to reach the desired temperature.

-

Initiate the reaction by adding a known amount of this compound with vigorous stirring.

-

Immediately begin acquiring FTIR spectra at regular time intervals.

-

Use the calibration curves to determine the concentration of this compound and/or methacrylic acid as a function of time.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Assuming pseudo-first-order kinetics (with water in large excess), plot ln([MAA]t/[MAA]₀) versus time. The slope of this line will be -k, where k is the pseudo-first-order rate constant.

-

Caption: Experimental workflow for FTIR-based kinetic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of the reactant and the appearance of the product by integrating the respective proton signals.

Methodology:

-

Signal Identification:

-

Acquire ¹H NMR spectra of pure this compound and methacrylic acid in a suitable deuterated solvent (e.g., D₂O).

-

Identify the chemical shifts of the characteristic protons for each compound (e.g., the vinyl protons and the methyl protons). The chemical shifts for the methyl protons of the anhydride and the acid are expected to be different.

-

-

Kinetic Measurement:

-

Place a known amount of D₂O in an NMR tube and bring it to the desired temperature in the NMR spectrometer.

-

Inject a known amount of this compound into the NMR tube and immediately begin acquiring ¹H NMR spectra at set time intervals.

-

The reaction progress can be monitored by observing the decrease in the integral of the this compound proton signals and the corresponding increase in the integral of the methacrylic acid proton signals.

-

-

Data Analysis:

-

Calculate the relative concentrations of the anhydride and acid at each time point from the integration values of their respective peaks.

-

Analyze the concentration versus time data as described for the FTIR method to determine the rate constant.

-

Caption: Experimental workflow for NMR-based kinetic analysis.

pH-Stat Titration

This method is based on the principle that the hydrolysis of an anhydride produces a carboxylic acid, leading to a decrease in pH. A pH-stat titrator maintains a constant pH by adding a standard base, and the rate of base addition is proportional to the rate of the reaction.[6]

Methodology:

-

Setup:

-

Calibrate a pH electrode and connect it to a pH-stat titrator.

-

Place a known volume of deionized water in a thermostatted reaction vessel.

-

Set the pH-stat to maintain a constant pH (e.g., pH 7).

-

-

Kinetic Measurement:

-

Initiate the reaction by adding a known amount of this compound to the stirred water.

-

The titrator will automatically add a standard base (e.g., NaOH solution) to neutralize the methacrylic acid as it is formed, maintaining the set pH.

-

Record the volume of titrant added as a function of time.

-

-

Data Analysis:

-

The rate of the reaction at any given time is proportional to the rate of addition of the titrant.

-

The total amount of methacrylic acid produced at time t can be calculated from the volume of titrant added.

-

The concentration of unreacted this compound can be determined by subtracting the amount that has reacted from the initial amount.

-

Analyze the concentration versus time data to determine the rate constant.

-

References

- 1. Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin [gfztb.com]

- 2. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Methacrylated Gelatin (GelMA)

Introduction

Methacrylated gelatin (GelMA) is a versatile semi-synthetic hydrogel that has garnered significant attention in the fields of tissue engineering, regenerative medicine, and drug delivery.[1][2] It is produced by the chemical modification of gelatin, a natural polymer derived from collagen, with methacrylic anhydride (B1165640) (MA).[3][4] This process introduces methacryloyl groups onto the amine and hydroxyl residues of the gelatin backbone, enabling the formation of covalently crosslinked hydrogels through photo-polymerization in the presence of a photoinitiator and UV light.[1]

The resulting GelMA hydrogels possess several advantageous properties, including biocompatibility, biodegradability, and the presence of cell-binding motifs (RGD sequences) inherited from gelatin.[1] Furthermore, the mechanical and physical properties of GelMA hydrogels, such as stiffness, porosity, and swelling behavior, can be tailored by controlling the degree of substitution (DoS) of the methacryloyl groups.[5] This tunability allows for the creation of hydrogels that can mimic the extracellular matrix of various tissues, making GelMA an ideal material for 3D cell culture and bioprinting.[6]

This application note provides a detailed protocol for the synthesis, purification, and characterization of GelMA.

Experimental Protocols

1. Synthesis of GelMA

This protocol is based on the widely adopted method of reacting gelatin with methacrylic anhydride in an aqueous buffer.[4]

Materials:

-

Gelatin (Type A or B from porcine or bovine skin)

-

Dulbecco's Phosphate Buffered Saline (DPBS) or Carbonate-Bicarbonate (CB) buffer

-

This compound (MA)

-

Deionized (DI) water

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Equipment:

-

Beakers

-

Magnetic stirrer with heating plate

-

pH meter

-

Dialysis tubing (12-14 kDa molecular weight cutoff)

-

Freeze-dryer (Lyophilizer)

Procedure:

-

Dissolution of Gelatin: Prepare a 10% (w/v) gelatin solution by dissolving gelatin in DPBS or CB buffer at 50-60°C with continuous stirring until the solution is homogenous.[7][8] It is crucial not to exceed 60°C to prevent denaturation of the gelatin.[9] The pH of the solution should be adjusted to and maintained at 7.4 for DPBS or 9.0 for CB buffer to facilitate the reaction.[1][3]

-

Methacrylation Reaction: While maintaining the temperature at 50°C, add this compound dropwise to the gelatin solution under vigorous stirring.[9] The amount of MA added will determine the degree of substitution. A common ratio is 0.6 g of MA per 1 g of gelatin.[9]

-

Reaction Time: Allow the reaction to proceed for 1-3 hours at 50°C with continuous stirring.[3][9]

-

Termination of Reaction: Stop the reaction by diluting the mixture with warm (40-50°C) DPBS, typically a 2 to 5-fold dilution.[8]

2. Purification of GelMA

Purification is essential to remove unreacted this compound, methacrylic acid byproducts, and salts.

Procedure:

-

Dialysis: Transfer the diluted GelMA solution into dialysis tubing (12-14 kDa MWCO).[7][9]

-

Perform dialysis against deionized water at 40-50°C for at least 48 hours and up to 7 days, changing the water twice daily to ensure complete removal of impurities.[9][10]

3. Lyophilization of GelMA

Lyophilization (freeze-drying) is performed to obtain a stable, porous foam of GelMA that can be stored long-term and easily redissolved.

Procedure:

-

Freezing: Freeze the purified GelMA solution at -80°C overnight.[7][9]

-

Drying: Lyophilize the frozen solution for 3-7 days to obtain a white, porous GelMA sponge.[7][9]

-

Storage: Store the lyophilized GelMA at -20°C or -80°C in a desiccated environment until further use.[9][11]

4. Characterization of GelMA: Degree of Substitution (DoS)

The DoS is a critical parameter that influences the properties of the final hydrogel. It can be determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Procedure:

-

Sample Preparation: Dissolve a known concentration of lyophilized GelMA and un-modified gelatin in deuterium (B1214612) oxide (D₂O).[7]

-

¹H NMR Analysis: Acquire the ¹H NMR spectra for both samples.

-

Calculation: The DoS can be calculated by comparing the integration of the lysine (B10760008) methylene (B1212753) proton signal (around 2.9 ppm) in the gelatin spectrum to its reduced intensity in the GelMA spectrum.[3][12] The appearance of new peaks corresponding to the methacrylate (B99206) vinyl groups (around 5.4 and 5.7 ppm) and the methyl group (around 1.8 ppm) in the GelMA spectrum confirms successful methacrylation.[12]

Quantitative Data Summary

The properties of GelMA are highly dependent on the synthesis parameters. The following table summarizes the effects of key parameters on the final product.

| Parameter | Variation | Effect on Degree of Substitution (DoS) | Effect on Hydrogel Properties | Reference(s) |

| MA to Gelatin Ratio | Increasing the amount of MA | Increases DoS | Higher stiffness, lower swelling ratio, smaller pore size. | [5] |

| Reaction pH | Higher pH (e.g., 9.0) | Increases DoS due to enhanced reactivity of amine groups. | Results in hydrogels with higher crosslinking density. | [1][3] |

| Reaction Time | Longer reaction time (up to a certain point) | Increases DoS. | Leads to stiffer hydrogels. | [3] |

| GelMA Concentration | Higher concentration in the final hydrogel | Does not affect DoS of the polymer itself. | Decreases porosity and average pore size, increases stiffness, and decreases the swelling ratio. | [5] |

Visualizations

Caption: Workflow for the synthesis and processing of methacrylated gelatin (GelMA).

References

- 1. annabilab.ucla.edu [annabilab.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. Production of gelatin methacrylate by flow chemistry and investigation of its suitability as a biomaterial - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00078E [pubs.rsc.org]

- 4. GelMA synthesis and sources comparison for 3D multimaterial bioprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Properties of Gelatin Methacryloyl (GelMA) Hydrogels and Their Recent Applications in Load-Bearing Tissue | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Dual Crosslinked Gelatin Methacryloyl Hydrogels for Photolithography and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cect.umd.edu [cect.umd.edu]

- 10. 2.2. Gelatin methacryloyl (GelMA) synthesis and CHX/GelMA formulation [bio-protocol.org]

- 11. GelMA Synthesis and Characterization [bio-protocol.org]

- 12. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Methacrylic Anhydride for Hydrogel Fabrication in Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

Methacrylic anhydride (B1165640) (MAA) has emerged as a crucial reagent in tissue engineering, enabling the modification of natural and synthetic polymers to create photocrosslinkable hydrogels. These hydrogels serve as versatile scaffolds that mimic the native extracellular matrix (ECM), providing a three-dimensional environment conducive to cell growth, proliferation, and differentiation.[1][2][3] The ability to tailor the physical and biological properties of these hydrogels makes them invaluable for a wide range of applications, including regenerative medicine, drug delivery, and 3D bioprinting.[1][4][5]

This document provides detailed application notes and protocols for the fabrication and characterization of hydrogels using methacrylic anhydride, with a focus on commonly used biopolymers such as gelatin, hyaluronic acid, and chitosan (B1678972).

Key Applications

This compound-based hydrogels are utilized in numerous tissue engineering applications due to their biocompatibility and tunable properties.[1][2]

-

3D Cell Culture: These hydrogels provide a physiologically relevant 3D environment for cell culture, closely mimicking the native ECM.[2][6]

-

Tissue Regeneration: They are employed as scaffolds to support the regeneration of various tissues, including cartilage, bone, skin, and neural tissue.[5][7][8][9]

-

Drug and Gene Delivery: The hydrogel matrix can encapsulate and provide sustained release of therapeutic agents like drugs and growth factors.[5]

-

3D Bioprinting: Methacrylated polymers are widely used as bio-inks for 3D bioprinting, allowing for the precise fabrication of complex tissue constructs.[1][3]

Data Presentation: Properties of Methacrylated Hydrogels

The properties of this compound-modified hydrogels can be precisely controlled by varying parameters such as the degree of methacrylation, polymer concentration, and crosslinking conditions.[1][6][10]

Mechanical Properties

The mechanical stiffness of the hydrogel is a critical factor that influences cell behavior. The following tables summarize the mechanical properties of various methacrylated hydrogels.

Table 1: Young's Modulus of Methacrylated Hyaluronic Acid (MAHA) Hydrogels [7]

| Polymer Concentration (mg/mL) | Degree of Methacrylation (%) | Young's Modulus (kPa) |

| 5 | 10 | 2.23 ± 0.18 |

| 5 | 30 | 4.70 ± 0.21 |

| 5 | 50 | 5.83 ± 0.20 |

| 5 | 86 | 5.36 ± 0.07 |

| 10 | 30 | 6.13 ± 0.44 |

Table 2: Compressive Modulus of Methacrylated Chitosan (CsMA) Hydrogels [11][12]

| CsMA Concentration (%) | Photoinitiator Concentration (%) | UV Exposure Time (s) | Compressive Modulus (kPa) |

| 2 | 0.5 | 60 | ~12 |

| 4 | 1.0 | 180 | ~64 |

Table 3: Elastic Modulus of Methacrylated Gelatin (GelMA) Hydrogels [13]

| GelMA Concentration (%) | UV Exposure Time (s) | Elastic Modulus (kPa) |

| 10 | 10 | ~25 |

| 10 | 20 | ~40 |

| 10 | 30 | ~50 |

Biological Properties

Table 4: Cell Viability in GelMA Hydrogels [13]

| Photoinitiator (LAP) Concentration (%) | Dental Curing Light Exposure Time (s) | Cell Viability (%) |

| 0.05 | 3 | > 90 |

| 0.05 | 5 | > 90 |

| 0.05 | 20 | > 80 |

| 0.1 | 3 | > 85 |

| 0.1 | 5 | > 80 |

| 0.1 | 20 | < 80 |

Experimental Protocols

Detailed methodologies for the synthesis of methacrylated biopolymers and the fabrication and characterization of hydrogels are provided below.

Protocol 1: Synthesis of Methacrylated Gelatin (GelMA)

This protocol describes the synthesis of GelMA by reacting gelatin with this compound.[8][14][15]

Materials:

-

Gelatin (Type A or B)

-

This compound (MAA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (12-14 kDa MWCO)

-

Deionized (DI) water

-

Lyophilizer

Procedure:

-

Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50-60°C with constant stirring until fully dissolved.[14]

-

While maintaining the temperature at 50°C, add this compound dropwise to the gelatin solution under vigorous stirring. A typical ratio is 0.6 g of MAA per 1 g of gelatin.[16]

-

Allow the reaction to proceed for 1-3 hours at 50°C with continuous stirring.[8][16]

-

Stop the reaction by diluting the mixture with a 5-fold excess of warm PBS.

-

Dialyze the solution against DI water at 40-50°C for 5-7 days to remove unreacted MAA and other byproducts, changing the water twice daily.[10][14]

-

Freeze the purified GelMA solution at -80°C and then lyophilize for 2-3 days to obtain a white, porous foam.[14][15]

-

Store the lyophilized GelMA at -20°C or -80°C until use.[16]

Protocol 2: Hydrogel Fabrication by Photopolymerization

This protocol details the process of forming a hydrogel from a methacrylated polymer solution using a photoinitiator and UV or visible light.

Materials:

-

Lyophilized methacrylated polymer (e.g., GelMA, HAMA, CSMA)

-

Photoinitiator (e.g., Irgacure 2959 for UV, LAP for visible light)

-

PBS or cell culture medium

-

UV (365 nm) or visible light (405 nm) source

-

Molds for hydrogel casting

Procedure:

-

Dissolve the lyophilized methacrylated polymer in PBS or cell culture medium at a desired concentration (e.g., 5-20% w/v for GelMA) at 37-50°C.

-

Add the photoinitiator to the polymer solution at a concentration of 0.05-1% (w/v) and mix until fully dissolved.[13][14]

-

If encapsulating cells, gently mix the cell suspension with the polymer-photoinitiator solution.

-

Pipette the pre-gel solution into a mold of the desired shape and size.

-

Expose the solution to UV or visible light for a specified duration (e.g., 10 seconds to several minutes) to induce crosslinking. The light intensity and exposure time will determine the final mechanical properties of the hydrogel.[6][13]

-

The crosslinked hydrogel is now ready for characterization or cell culture experiments.

Protocol 3: Characterization of Hydrogel Properties

A. Mechanical Testing (Compressive Modulus)

-

Prepare cylindrical hydrogel samples using a mold.

-

Allow the hydrogels to swell in PBS at 37°C for 24 hours.

-

Perform unconfined compression testing using a mechanical tester.

-

Apply a compressive strain at a constant rate (e.g., 1 mm/min).

-

The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

B. Swelling Ratio

-

Record the weight of the lyophilized hydrogel (Wd).

-

Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24 hours).

-

Remove the swollen hydrogel, gently blot to remove excess surface water, and record its weight (Ws).

-

Calculate the swelling ratio as: (Ws - Wd) / Wd.

C. In Vitro Degradation

-

Prepare hydrogel samples and record their initial weight.

-

Incubate the hydrogels in a solution containing a relevant enzyme (e.g., collagenase for GelMA) at 37°C.

-

At predetermined time points, remove the hydrogels, wash with DI water, lyophilize, and record the final dry weight.

-

The degradation is expressed as the percentage of weight loss over time.

D. Cell Viability Assay (Live/Dead Staining)

-

Encapsulate cells within the hydrogel as described in Protocol 2.

-

Culture the cell-laden hydrogels in appropriate cell culture medium.